molecular formula C18H18BrFN2O B586405 Didemethyl Citalopram-d6 Hydrobromide CAS No. 1286427-93-7

Didemethyl Citalopram-d6 Hydrobromide

Cat. No.: B586405
CAS No.: 1286427-93-7
M. Wt: 383.294
InChI Key: HPONIRDZJWMVDD-FJBJLJJHSA-N
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Description

Didemethyl Citalopram-d6 Hydrobromide is a deuterated form of Didemethyl Citalopram, a metabolite of Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterated form, this compound, is often used in research for its stable isotope labeling properties, which are valuable in pharmacokinetic studies and drug metabolism research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Citalopram-d6 Hydrobromide involves the deuteration of Didemethyl CitalopramThe reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Didemethyl Citalopram-d6 Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Didemethyl Citalopram-d6 Hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Didemethyl Citalopram-d6 Hydrobromide is related to its parent compound, Citalopram. Citalopram functions by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft. This action is primarily mediated through the inhibition of the serotonin transporter (SERT). This compound, being a metabolite, may exhibit similar but less potent effects on serotonin reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .

Properties

IUPAC Name

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONIRDZJWMVDD-FJBJLJJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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